molecular formula C11H19ClO B13933782 2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride CAS No. 54439-96-2

2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride

Cat. No.: B13933782
CAS No.: 54439-96-2
M. Wt: 202.72 g/mol
InChI Key: SGVPPAUWHQXTBD-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C11H19ClO. It is a derivative of cyclohexane, characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and a carbonyl chloride group at position 1. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 2,2,6,6-Tetramethylcyclohexanone. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction conditions usually include refluxing the mixture under an inert atmosphere to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    2,2,6,6-Tetramethylcyclohexanone: Formed by hydrolysis

Scientific Research Applications

2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylcyclohexane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the chemical reactivity of the carbonyl chloride group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes four methyl groups and a carbonyl chloride group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

CAS No.

54439-96-2

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

2,2,6,6-tetramethylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C11H19ClO/c1-10(2)6-5-7-11(3,4)8(10)9(12)13/h8H,5-7H2,1-4H3

InChI Key

SGVPPAUWHQXTBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1C(=O)Cl)(C)C)C

Origin of Product

United States

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